1,3-Bis(4-fluorophenyl)propan-2-one

Catalog No.
S15051186
CAS No.
65622-33-5
M.F
C15H12F2O
M. Wt
246.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(4-fluorophenyl)propan-2-one

CAS Number

65622-33-5

Product Name

1,3-Bis(4-fluorophenyl)propan-2-one

IUPAC Name

1,3-bis(4-fluorophenyl)propan-2-one

Molecular Formula

C15H12F2O

Molecular Weight

246.25 g/mol

InChI

InChI=1S/C15H12F2O/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12/h1-8H,9-10H2

InChI Key

BPARIXKHXBXFHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)F)F

1,3-Bis(4-fluorophenyl)propan-2-one is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a propan-2-one backbone. Its molecular formula is C15H12F2OC_{15}H_{12}F_2O. The structure features a ketone functional group and exhibits significant steric and electronic properties due to the fluorine substituents, which enhance its reactivity and biological activity. The compound is often studied for its potential applications in medicinal chemistry and material science.

  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation: Although less common for ketones, under specific conditions, the compound could potentially be oxidized to form corresponding sulfoxides or sulfones if sulfanyl groups are introduced.
  • Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the versatility of 1,3-bis(4-fluorophenyl)propan-2-one in synthetic organic chemistry.

Research indicates that 1,3-bis(4-fluorophenyl)propan-2-one exhibits biological activity that may include interactions with various molecular targets. It has been studied for its potential as a pharmacological agent, particularly in the context of dopamine transporter affinities and selectivities over serotonin transporters. This compound may influence neurotransmitter systems, making it a candidate for further investigation in neuropharmacology .

The synthesis of 1,3-bis(4-fluorophenyl)propan-2-one typically involves several key steps:

  • Starting Materials: The synthesis often begins with commercially available 4-fluorobenzaldehyde or 4-fluorophenylacetone.
  • Condensation Reaction: A common method involves a Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and acetone in the presence of a base (such as sodium hydroxide or potassium hydroxide), leading to the formation of the desired ketone.
  • Purification: The product is usually purified through recrystallization or column chromatography to ensure high purity.

This synthetic route allows for efficient production of 1,3-bis(4-fluorophenyl)propan-2-one in laboratory settings.

1,3-Bis(4-fluorophenyl)propan-2-one has several notable applications:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a potential drug candidate for treating conditions related to dopaminergic signaling.
  • Material Science: The compound may serve as a precursor in the synthesis of advanced materials due to its unique electronic properties imparted by the fluorine atoms.
  • Organic Synthesis: It acts as an intermediate in various organic syntheses, facilitating the development of more complex molecules.

Studies have focused on understanding how 1,3-bis(4-fluorophenyl)propan-2-one interacts with biological targets. For instance:

  • Dopamine Transporter Affinity: Research indicates that this compound can bind to dopamine transporters, affecting dopamine reuptake mechanisms .
  • Selectivity Studies: Comparative studies have shown varying affinities for serotonin transporters versus dopamine transporters, suggesting potential therapeutic implications in treating mood disorders or addiction .

These interaction studies are crucial for evaluating the compound's pharmacological potential and guiding future research directions.

Several compounds share structural similarities with 1,3-bis(4-fluorophenyl)propan-2-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,3-Bis(4-bromophenyl)propan-2-oneSimilar structureContains bromine instead of fluorine
1,3-Bis[(4-fluorophenyl)sulfanyl]propan-2-oneContains sulfanyl groupsExhibits different reactivity due to sulfur presence
4,4'-Dibromodibenzyl ketoneSimilar aromatic ringsDifferent connectivity and halogen substituents
2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-oneBrominated analogContains additional bromine substituents

Uniqueness

The uniqueness of 1,3-bis(4-fluorophenyl)propan-2-one lies in its specific combination of fluorine substituents and its structural framework. This combination enhances its reactivity and biological activity compared to similar compounds. Its ability to modulate neurotransmitter systems positions it as a valuable candidate for further pharmacological exploration.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

246.08562133 g/mol

Monoisotopic Mass

246.08562133 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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